![molecular formula C25H19BrN6OS2 B3585244 N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3585244.png)
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a triazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents include bromobenzyl bromide, thioamides, and pyridine derivatives. The reaction conditions often require the use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromobenzyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains and fungi. For instance, derivatives of thiazole have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The structural features of N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfany}acetamide suggest potential anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . This compound's unique sulfur-containing structure may enhance its interaction with biological targets involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, it may act as an inhibitor for enzymes like carbonic anhydrase or acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease .
Synthesis of Novel Materials
The synthesis of N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfany}acetamide can lead to the development of new materials with specific electronic or optical properties. Research into its crystal structure has revealed unique arrangements that could be utilized in the design of advanced materials for electronics or photonics .
Polymer Chemistry
This compound can also serve as a building block for polymer synthesis. By incorporating it into polymer chains, researchers aim to develop materials with enhanced thermal stability and mechanical properties suitable for various industrial applications .
Pesticidal Activity
Compounds similar to N-[5-(4-Bromobenzyl)-1,3-thiazol-2-y]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-y]sulfany}acetamide have been investigated for their pesticidal properties. Preliminary studies suggest that this compound could be effective against certain agricultural pests and diseases, potentially leading to the development of new agrochemicals with reduced environmental impact .
Plant Growth Regulation
There is ongoing research into the use of this compound as a plant growth regulator, which could enhance crop yields and resilience against environmental stressors. The mechanism of action may involve modulation of hormonal pathways within plants .
Mechanism of Action
The mechanism of action of N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with structural similarities.
Uniqueness
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications due to its complex structure featuring thiazole and triazole moieties. The biological activity of this compound has garnered attention in various fields of medicinal chemistry, particularly for its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a thiazole ring linked to a bromobenzyl group, along with a triazole derivative that contributes to its biological properties. The presence of sulfur in the thiazole and triazole rings enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
Thiazole-containing compounds have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, studies have reported IC50 values indicating potent cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells . The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or protein synthesis within microbial or cancer cells.
- Receptor Modulation : It can interact with specific receptors on cell membranes, altering signaling pathways that lead to cell death or growth inhibition.
- Hydrophobic Interactions : The bromobenzyl group may facilitate stronger binding to target proteins through hydrophobic interactions and potential halogen bonding .
Case Studies
Several case studies have highlighted the efficacy of similar thiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity compared to standard antibiotics. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance permeability through bacterial membranes.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that derivatives containing thiazole structures induced apoptosis effectively. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6OS2/c26-19-8-6-17(7-9-19)14-21-15-28-24(35-21)29-22(33)16-34-25-31-30-23(18-10-12-27-13-11-18)32(25)20-4-2-1-3-5-20/h1-13,15H,14,16H2,(H,28,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOSIMUKPWJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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